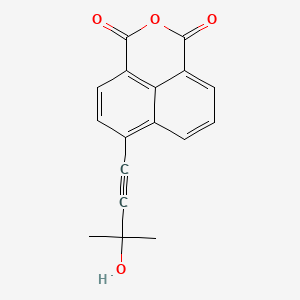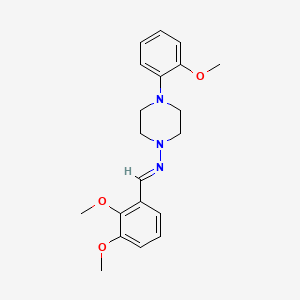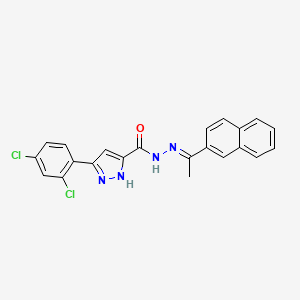![molecular formula C19H19Cl3N4O3S B11991060 Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C19H18Cl3N3O3S . This compound is known for its unique structure, which includes a benzyl group, an acetylamino group, and a trichloroethylcarbamate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
it is assumed that large-scale synthesis would follow similar steps to the laboratory methods, with adjustments for scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Applications De Recherche Scientifique
Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate
- N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific studies .
Propriétés
Formule moléculaire |
C19H19Cl3N4O3S |
|---|---|
Poids moléculaire |
489.8 g/mol |
Nom IUPAC |
benzyl N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C19H19Cl3N4O3S/c1-12(27)23-14-7-9-15(10-8-14)24-17(30)25-16(19(20,21)22)26-18(28)29-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,23,27)(H,26,28)(H2,24,25,30) |
Clé InChI |
XMRBDPCKWPVVQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)


![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
![Ethyl 7-(4-bromobenzoyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991015.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)
